![molecular formula C16H19NO4 B1330185 ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate CAS No. 28705-46-6](/img/structure/B1330185.png)
ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (EDC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a versatile reagent that is used in a variety of reactions and can be used to synthesize a variety of compounds. EDC is also used in laboratory experiments as a catalyst for a range of reactions.
Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate and its derivatives are extensively used in the development of fluorescent probes, particularly for metal ion detection. Zhou Peng (2010) synthesized a fluorescent probe by combining 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide with 2-pyridylaldehyde, which exhibited high selectivity for detecting Cu2+ ions over other biologically relevant metals (Zhou Peng, 2010). Additionally, Kaan Karaoğlu et al. (2017) reported the development of two coumarin-based fluorescence probes for Cu2+ detection in ethanol-water mixtures, highlighting the utility of this compound in environmental monitoring (Kaan Karaoğlu, F. Yılmaz, E. Menteşe, 2017).
Crystal Structure Analysis
A study by L. Gomes et al. (2019) focused on the crystal structures of ethyl 2-oxo-2H-chromene-3-carboxylates, including this compound derivatives. This research provided insights into the molecular conformations and stability of these compounds, which is crucial for their application in various fields such as material science and pharmaceuticals (L. Gomes et al., 2019).
Photoluminescence Studies
Song et al. (2014) investigated the UV-vis spectra and photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including this compound. The study demonstrated that these compounds exhibit strong blue-violet emission under ultraviolet light excitation, indicating their potential use in optical materials and fluorescent labeling (Song, Li-Meia, Gao, Jian-hua, 2014).
Mechanism of Action
Target of Action
Ethyl 7-(Diethylamino)coumarin-3-carboxylate is a reagent for the derivatisation of amines and proteins . It has also been used for labelling synthetic peptides for high-throughput detection .
Mode of Action
Upon absorption of radiation, Ethyl 7-(Diethylamino)coumarin-3-carboxylate exhibits charge transfer in the excited state and forms a more polar intramolecular charge transfer (ICT) state .
Biochemical Pathways
Coumarins, the family of compounds to which it belongs, are involved in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . They also act as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Pharmacokinetics
It is known that the compound is solid at 20°c and has a melting point between 840 to 880°C . It is soluble in methanol .
Result of Action
It is known that the compound can be used for labelling synthetic peptides for high-throughput detection , indicating that it may have applications in biochemical analysis and research.
Action Environment
The action of Ethyl 7-(Diethylamino)coumarin-3-carboxylate can be influenced by environmental factors. For instance, it is recommended to store the compound at room temperature, preferably in a cool and dark place, below 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.
properties
IUPAC Name |
ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLGAJLRIINNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067406 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28705-46-6 | |
Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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